2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a piperazine ring, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the butanoyl group. The final steps involve the formation of the cyclohexane ring and the incorporation of the phenyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and cyclohexane-based molecules. Examples include:
- 2-({[2-(4-Methylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
- 2-({[2-(4-Ethylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione .
Uniqueness
What sets 2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione apart is its specific combination of functional groups and its unique three-dimensional structure. This gives it distinct chemical properties and potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H31N3O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[2-(4-butanoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H31N3O3/c1-2-6-23(29)26-13-11-25(12-14-26)10-9-24-17-20-21(27)15-19(16-22(20)28)18-7-4-3-5-8-18/h3-5,7-8,17,19,27H,2,6,9-16H2,1H3 |
InChI Key |
WNJZMPLSXMTDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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